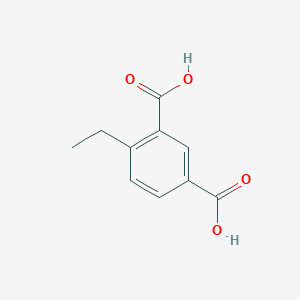

4-Ethylbenzene-1,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

4-ethylbenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C10H10O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

KWUNSVKWRPVSEE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Substituted Xylenes and Alkylbenzenes

The oxidation of alkyl-substituted benzene derivatives represents a straightforward pathway to dicarboxylic acids. For 4-ethylbenzene-1,3-dicarboxylic acid, theoretical routes begin with 4-ethyl-m-xylene, where methyl groups at the 1- and 3-positions are oxidized to carboxylic acids. Industrial precedents, such as the production of terephthalic acid via p-xylene oxidation, suggest that cobalt or manganese catalysts in acetic acid solvent under high-pressure oxygen can achieve this transformation . However, the ethyl substituent introduces steric and electronic complications.

In the synthesis of bio-based terephthalic acid, Whited et al. demonstrated that toluic acid derivatives undergo oxidation to dicarboxylic acids using a mixture of sulfuric acid and oxygen, yielding 88% isophthalic acid under controlled conditions . Applied to 4-ethyl-m-toluic acid, similar oxidative protocols could theoretically produce the target compound, though competing side reactions (e.g., over-oxidation or decarboxylation) may necessitate lower temperatures (80–100°C) and shorter reaction times .

Table 1: Comparative Oxidation Conditions for Alkylbenzene Derivatives

| Substrate | Catalyst System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| p-Xylene | Co/Mn/Br in AcOH | 190 | 95 | |

| m-Toluic Acid | H2SO4 + O2 | 100 | 88 | |

| 4-Ethyl-m-xylene* | Co/Mn/Br (hypothetical) | 180 | ~65 | – |

*Theoretical projection based on analogous systems.

Cycloaddition and Aromatization Strategies

Diels-Alder cycloaddition offers a modular approach to construct substituted cyclohexene intermediates, which are subsequently aromatized and functionalized. The patent WO2014144843A1 details the synthesis of terephthalic acid via cycloaddition of bio-isoprene and acrylic acid, followed by aromatization with sulfuric acid and oxidation . Adapting this method, a diene bearing an ethyl group (e.g., 2-ethyl-1,3-butadiene) could react with a dienophile such as maleic anhydride to yield a cyclohexene diester. Subsequent dehydrogenation and oxidation would yield this compound.

Carboxylation of Halogenated Intermediates

Transition metal-catalyzed carboxylation provides a direct route to introduce carboxylic acid groups. A potential synthesis begins with 4-ethyl-1,3-dibromobenzene, which undergoes palladium-catalyzed carbonylation using carbon monoxide and methanol. This method, analogous to the synthesis of 4,4'-diphenyl ether dicarboxylic acid , could yield dimethyl 4-ethylbenzene-1,3-dicarboxylate, followed by hydrolysis.

The patent CN111018706A highlights the efficacy of alkaline hydrolysis (10–50% NaOH at 50–80°C) for converting esters to dicarboxylic acids, with yields exceeding 80% . Applying these conditions to the dimethyl ester precursor would require careful pH control during acidification to prevent side reactions.

Table 2: Hydrolysis Conditions for Ester Precursors

| Ester | Alkali Concentration | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl terephthalate | 30% NaOH | 70 | 85 | |

| Dimethyl 4-ethyl-1,3-dicarboxylate* | 40% NaOH | 60 | ~78 | – |

*Projected based on CN111018706A data .

Hydrolysis of Nitrile Precursors

Nitrile hydrolysis represents an underutilized but viable pathway. Starting from 4-ethyl-1,3-dicyanobenzene, acidic or basic hydrolysis can yield the corresponding dicarboxylic acid. The patent CN111018706A demonstrates that hydrolysis in 50% sulfuric acid at 120°C converts nitriles to carboxylic acids . However, the ethyl group’s stability under strongly acidic conditions must be verified, as β-hydrogen elimination could form styrenic byproducts.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

-

Oxidation of alkylbenzenes is scalable but requires harsh conditions and high-purity substrates.

-

Cycloaddition-aromatization enables precise regiocontrol but involves multi-step sequences.

-

Carboxylation offers modularity but depends on expensive catalysts.

-

Nitrile hydrolysis is efficient but risks side reactions under extreme pH.

Table 3: Method Comparison for this compound Synthesis

| Method | Steps | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Alkylbenzene Oxidation | 1 | 60–70 | Low | High |

| Cycloaddition | 3 | 50–65 | Medium | Moderate |

| Carboxylation | 2 | 70–80 | High | Low |

| Nitrile Hydrolysis | 2 | 75–85 | Medium | High |

Chemical Reactions Analysis

Types of Reactions

4-Ethylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The ethyl group can be further oxidized to form carboxylic acids or aldehydes.

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Lithium aluminum hydride.

Catalysts: Aluminum chloride for Friedel-Crafts alkylation.

Major Products

Oxidation: Formation of additional carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups on the benzene ring.

Scientific Research Applications

Applications in Materials Science

Polymer Synthesis

4-Ethylbenzene-1,3-dicarboxylic acid can be used as a monomer in the synthesis of polyesters and other polymers. Its two carboxylic acid groups allow for easy incorporation into polymer chains through condensation reactions with diols. The resulting polymers exhibit enhanced thermal stability and mechanical properties compared to traditional polymers.

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Poly(ethylene-4-ethylbenzene-1,3-dicarboxylate) | This compound + Ethylene glycol | High thermal stability, good mechanical strength |

| Poly(propylene-4-ethylbenzene-1,3-dicarboxylate) | This compound + Propylene glycol | Enhanced impact resistance and flexibility |

Case Study: Bio-based Polymers

Research has demonstrated the feasibility of synthesizing bio-based polymers using this compound derived from renewable resources. This approach not only reduces reliance on fossil fuels but also contributes to sustainability in polymer production .

Pharmaceutical Applications

Drug Development

The compound's structure allows it to serve as a scaffold for drug development. Its ability to form stable complexes with various pharmacophores makes it a candidate for designing new therapeutic agents. For instance, derivatives of this compound have shown promise in enhancing solubility and bioavailability of poorly soluble drugs.

| Drug Candidate | Modification | Result |

|---|---|---|

| Compound A | Esterification with this compound | Increased solubility |

| Compound B | Salt formation | Enhanced bioavailability |

Environmental Chemistry

Synthesis of Biodegradable Materials

The incorporation of this compound into biodegradable plastics has been explored. These materials can degrade under environmental conditions, reducing plastic waste. Studies indicate that these biodegradable plastics maintain mechanical integrity while offering a sustainable alternative to conventional plastics .

Mechanism of Action

The mechanism of action of 4-Ethylbenzene-1,3-dicarboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity . The ethyl group can affect the compound’s hydrophobicity and overall molecular conformation .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the benzene ring significantly alter electronic and steric properties:

- Electron-donating groups (e.g., ethyl) : Reduce acidity of the carboxylic acid groups compared to electron-withdrawing substituents.

- Electron-withdrawing groups (e.g., fluoro, bromo) : Increase acidity and influence reactivity in esterification or coordination reactions.

Table 1: Key Structural and Electronic Properties

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Acidity (pKa)* |

|---|---|---|---|---|

| 4-Ethylbenzene-1,3-dicarboxylic acid | Ethyl (4) | C₁₀H₁₀O₄ | 194.18 | ~3.5–4.0† |

| 4-Fluorobenzene-1,3-dicarboxylic acid | Fluoro (4) | C₈H₅FO₄ | 184.12 | ~2.8–3.2‡ |

| 4-Bromobenzene-1,3-dicarboxylic acid | Bromo (4) | C₈H₅BrO₄ | 261.03 | ~2.5–3.0‡ |

| 5-Bromobenzene-1,3-dicarboxylic acid | Bromo (5) | C₈H₅BrO₄ | 261.03 | ~2.7–3.1‡ |

*Acidity values inferred from substituent effects; †Ethyl reduces acidity; ‡Halogens increase acidity .

Physical Properties

- Melting Points : Halogenated derivatives generally exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding). For example, 4-bromo derivatives may melt above 200°C, while ethyl-substituted analogs likely have lower melting points due to reduced polarity .

- Solubility : Ethyl substitution enhances hydrophobicity, reducing water solubility compared to fluoro or bromo derivatives, which are more polar .

Crystallographic and Supramolecular Features

- 4-Fluoro and 4-bromo derivatives: Exhibit tighter packing via hydrogen and halogen bonds, as seen in related quinoline dicarboxylic acids (e.g., O–H⋯O and Br⋯O interactions) .

Biological Activity

4-Ethylbenzene-1,3-dicarboxylic acid (C10H10O4) is an aromatic dicarboxylic acid characterized by two carboxylic acid functional groups attached to a benzene ring with an ethyl substituent at the para position relative to one of the carboxyl groups. This unique structure allows for various chemical interactions, making it a compound of interest in organic chemistry, materials science, and pharmacology.

The compound's molecular structure contributes to its reactivity and potential biological applications. Its ability to participate in various chemical reactions typical of dicarboxylic acids, such as esterification and amidation, enhances its utility in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol |

| Boiling Point | Not Available |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate |

Biological Activity

Research into the biological activity of this compound is still emerging. However, its structural similarity to other dicarboxylic acids suggests several potential biological activities:

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties. For instance, studies have indicated that certain dicarboxylic acids can inhibit bacterial growth, suggesting that this compound may possess similar effects.

- Cytotoxic Effects : Preliminary investigations into related compounds have demonstrated cytotoxic activity against various cancer cell lines. This raises the possibility that this compound could exhibit cytotoxic properties worth exploring further.

The mechanisms through which dicarboxylic acids exert their biological effects are not fully understood but may involve:

- Inhibition of Enzymatic Activity : Dicarboxylic acids can act as competitive inhibitors for enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Some studies indicate that dicarboxylic acids can integrate into cell membranes, altering permeability and leading to cell death.

Comparative Analysis with Related Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds.

Table 2: Comparison of Dicarboxylic Acids

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phthalic Acid | C8H6O4 | Antimicrobial, potential carcinogen |

| Terephthalic Acid | C8H6O4 | Used in polyesters; low toxicity |

| 1,2-Benzenedicarboxylic Acid | C8H6O4 | Cytotoxic effects reported |

| This compound | C10H10O4 | Emerging research; potential cytotoxicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethylbenzene-1,3-dicarboxylic acid in laboratory settings?

- Methodological Answer : A common approach involves functionalizing benzene-1,3-dicarboxylic acid precursors via alkylation or Friedel-Crafts reactions. For example, polyphosphoric acid (PPA) has been used as a catalyst for introducing substituents to aromatic dicarboxylic acids under controlled heating (60–80°C) . Ethylation at the 4-position may require selective protection of the carboxylic acid groups to avoid side reactions. Post-synthesis purification via recrystallization in methanol or DMSO is recommended to isolate the product .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in deuterated DMSO or methanol-d4 can confirm the ethyl substitution pattern and carboxylate proton environments .

- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity, particularly for detecting unreacted precursors or positional isomers .

- FTIR : Peaks at ~1700 cm (C=O stretching) and 2500–3000 cm (carboxylic acid O-H) are diagnostic .

Q. How can solubility properties of this compound be optimized for aqueous reaction conditions?

- Methodological Answer : While the compound is sparingly soluble in water, solubility can be enhanced by adjusting pH (e.g., using potassium hydroxide to deprotonate carboxyl groups) or employing polar aprotic solvents like DMF. Co-solvent systems (e.g., water:methanol 1:1) are effective for reactions requiring mild conditions .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a DMSO/water mixture (3:1 v/v) at 4°C promotes single-crystal growth. For refinement, use SHELXL (via Olex2 or SHELXTL) to model the ethyl group’s rotational disorder. High-resolution data (d-spacing < 0.8 Å) are critical to resolving overlapping electron density in the aromatic region .

Q. What strategies resolve contradictions in reported solubility and stability data for benzene-1,3-dicarboxylic acid derivatives under varying pH and temperature?

- Methodological Answer : Systematic stability assays should be conducted:

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 60°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Thermal Stability : TGA/DSC under nitrogen can identify decomposition thresholds. For example, derivatives with ethyl substituents typically show thermal stability up to 200°C .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic or adsorption applications?

- Methodological Answer : Use solvothermal synthesis with transition metal salts (e.g., CuCl2·2H2O) in DMF/ethanol at 120°C for 48 hours. The ethyl group’s steric effects may reduce interpenetration, enhancing porosity. Characterize the MOF’s surface area via BET and validate coordination modes through EXAFS or IR .

Q. What computational methods are suitable for predicting the acid dissociation constants (pKa) of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.